molecular formula C13H15NO3 B1469231 (4E)-2-acetamido-5-phenylpent-4-enoic acid CAS No. 52161-75-8

(4E)-2-acetamido-5-phenylpent-4-enoic acid

Cat. No.: B1469231
CAS No.: 52161-75-8
M. Wt: 233.26 g/mol
InChI Key: AIEJRZUUJDOANL-VMPITWQZSA-N
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Description

(4E)-2-acetamido-5-phenylpent-4-enoic acid is an organic compound with a unique structure that includes an acetamido group, a phenyl group, and a pent-4-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-acetamido-5-phenylpent-4-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and acetamide.

    Formation of Intermediate: The phenylacetic acid is first converted to an intermediate compound through a series of reactions, including halogenation and subsequent substitution reactions.

    Final Step: The intermediate is then subjected to a reaction with acetamide under specific conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-acetamido-5-phenylpent-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The acetamido and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-2-acetamido-5-phenylpent-4-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4E)-2-acetamido-5-phenylpent-4-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to active sites or altering protein conformation, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-Aminohex-4-enoic acid: Shares a similar backbone but differs in functional groups.

    Phenylacetic acid derivatives: Compounds with similar phenyl and acetic acid structures.

Uniqueness

(4E)-2-acetamido-5-phenylpent-4-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(E)-2-acetamido-5-phenylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-10(15)14-12(13(16)17)9-5-8-11-6-3-2-4-7-11/h2-8,12H,9H2,1H3,(H,14,15)(H,16,17)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEJRZUUJDOANL-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC(C/C=C/C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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